molecular formula C18H22O4 B14209379 Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate CAS No. 716316-48-2

Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B14209379
CAS No.: 716316-48-2
M. Wt: 302.4 g/mol
InChI Key: GESLCHLRFSDGDC-UHFFFAOYSA-N
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Description

Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties. It is a diethyl ester derivative of propanedioic acid, featuring a phenylethyl and a prop-1-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method includes the reaction of diethyl malonate with phenylethyl bromide and propargyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (prop-2-yn-1-yl)malonate
  • Dimethyl (prop-2-yn-1-yl)malonate
  • Diethyl 2-propynylmalonate

Uniqueness

Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both phenylethyl and prop-1-yn-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

716316-48-2

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

diethyl 2-(2-phenylethyl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C18H22O4/c1-4-13-18(16(19)21-5-2,17(20)22-6-3)14-12-15-10-8-7-9-11-15/h7-11H,5-6,12,14H2,1-3H3

InChI Key

GESLCHLRFSDGDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)(C#CC)C(=O)OCC

Origin of Product

United States

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